3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
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Mechanism of Action
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The reactions are likely to proceed through a complexation/enamine addition/transient α-occupation/β-elimination/cyclization sequence .
The environmental stability of these compounds can be influenced by various factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of sirtuins (SIRT1, SIRT2, and SIRT3), which are a family of NAD±dependent deacetylases involved in regulating cellular processes such as aging, transcription, and apoptosis . The inhibition of these enzymes by this compound can lead to alterations in gene expression and protein function, thereby influencing cellular metabolism and stress responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in stress response and apoptosis. By inhibiting sirtuins, this compound can induce changes in gene expression, leading to altered cellular metabolism and increased sensitivity to stressors . Additionally, it has been shown to affect mitochondrial function, which is crucial for energy production and cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with sirtuins. The compound binds to the active site of these enzymes, inhibiting their deacetylase activity. This inhibition results in the accumulation of acetylated proteins, which can alter their function and stability . Furthermore, the compound’s interaction with sirtuins can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced stress resistance and improved metabolic function. At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with sirtuins. The inhibition of these enzymes can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound’s interaction with NAD+ can influence redox balance and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, targeting signals and post-translational modifications can direct the compound to specific cellular compartments, affecting its interactions with biomolecules and its overall efficacy.
Properties
IUPAC Name |
3-(2-aminoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-5-6-8(17-7(5)10(15)16)12-4-13(3-2-11)9(6)14/h4H,2-3,11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXJMJWQCXKBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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